Product packaging for Cyanustine(Cat. No.:CAS No. 17958-39-3)

Cyanustine

Cat. No.: B3032439
CAS No.: 17958-39-3
M. Wt: 319.82 g/mol
InChI Key: IAZXZAXZQOMXBB-QWMUGUDESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Pyrrolizidine (B1209537) Alkaloid Discovery and Evolution of Research Perspectives

The investigation into pyrrolizidine alkaloids dates back to the 19th century, with their initial discovery in various plant species. wikipedia.org Initially, the focus was on identifying and isolating these compounds from botanical sources. Over time, research perspectives broadened to include their chemical structures, biosynthesis, ecological roles, and interactions with other organisms. wikipedia.orgresearchgate.net

Early phytochemical studies led to the identification of pyrrolizidine alkaloids in a range of plants. These investigations were foundational in establishing the presence of this class of compounds in the plant kingdom. Plants from families such as Asteraceae (specifically the Senecioneae and Eupatorieae tribes), Boraginaceae, and Fabaceae (primarily the genus Crotalaria) were recognized as significant sources of PAs. wikipedia.orgresearchgate.netscielo.org.mxphytolab.comphytolab.commdpi.com The isolation and characterization of these early discovered PAs paved the way for the study of related compounds.

Cyanustine emerged in phytochemical literature as research into the alkaloid content of specific plant genera progressed. It has been identified in species of the genus Cynoglossum, including Cynoglossum lanceolatum, C. montanum, and C. australe. phytojournal.comresearchgate.nethsd-fmsb.org Its discovery contributes to the growing catalog of known pyrrolizidine alkaloids found in nature.

Academic Significance of this compound as a Natural Product

This compound holds academic significance through its contribution to the understanding of alkaloid chemistry, natural product diversity, and the ecological interactions mediated by plant secondary metabolites.

As a pyrrolizidine alkaloid, this compound contributes to the understanding of the structural variations and chemical properties within this class of natural products. Alkaloids, in general, are a diverse group of naturally occurring compounds containing basic nitrogen atoms. biodeep.cnksu.edu.sa The study of compounds like this compound expands the knowledge of the chemical space occupied by natural products and the biosynthetic pathways plants utilize to produce them. ksu.edu.sasioc-journal.cnnpatlas.org Over 600 different PAs have been identified in the plant kingdom, highlighting the significant diversity within this group. researchgate.netphytolab.comphytolab.commdpi.commdpi.com

Pyrrolizidine alkaloids, including compounds like this compound found in Cynoglossum species, are understood to play a role in plant chemical ecology. phytojournal.comresearchgate.netmsdvetmanual.comcornell.eduresearchgate.net These secondary metabolites are often synthesized by plants as a defense mechanism against herbivores, insects, and pathogens. wikipedia.orgresearchgate.netphytolab.comphytolab.commdpi.comresearchgate.net The presence and specific profile of PAs in a plant can influence its interactions with its environment, affecting herbivore feeding behavior and potentially interactions with other organisms in the ecosystem. cornell.eduresearchgate.netresearchgate.nettaylorfrancis.com

Definitional Framework: Classification of this compound within Pyrrolizidine Alkaloids

Pyrrolizidine alkaloids are characterized by a core pyrrolizidine ring structure, which consists of two fused five-membered rings with a nitrogen atom. nih.gov They are typically found as esters formed between a necine base (amino alcohol) and one or more necic acids (aliphatic carboxylic acids). nih.gov

PAs can be classified based on the structure of the necine base and the pattern of esterification. Common classifications include types based on necine bases such as retronecine (B1221780), heliotridine, otonecine, and platynecine. scielo.org.mxphytolab.commdpi.comnih.gov They can also be categorized by their ester structure, such as monoesters, open-chain diesters, and macrocyclic diesters. phytolab.comphytolab.comnih.gov this compound, with its specific chemical structure (C₁₅H₂₅NO₄), fits within this broader classification framework of pyrrolizidine alkaloids as an ester of a necine base and necic acid. uni.lu Its precise classification within the necine base types (e.g., retronecine-type, heliotridine-type) would be determined by the specific structure of its necine base component.

Here is a table summarizing key information about this compound:

PropertyValueSource
Molecular FormulaC₁₅H₂₅NO₄ uni.lu
PubChem CID28847 uni.lu
Found in GenusCynoglossum phytojournal.comresearchgate.nethsd-fmsb.org
ClassificationPyrrolizidine Alkaloid uni.lu
Structural FeaturesContains a pyrrolizidine core esterified with necic acid components. nih.govuni.lu

Further detailed research findings on the specific chemical properties and biological activities of this compound contribute to its academic significance within the field of natural product chemistry and chemical ecology.

Structural Archetypes of Pyrrolizidine Alkaloids

Pyrrolizidine alkaloids are characterized by a bicyclic nucleus, the pyrrolizidine moiety, also referred to as the necine base. This core structure consists of two fused five-membered rings sharing a nitrogen atom. nih.govwikipedia.orgpsu.edumdpi.com The basic pyrrolizidine nucleus has the molecular formula C7H13N. nih.govwikipedia.org

PAs are typically esters formed between a necine base (a pyrrolizidine diol) and one or two carboxylic acid moieties, known as necic acids. psu.edumdpi.commdpi.comfao.org The structural diversity among PAs arises from variations in both the necine base and the attached necic acids.

Common structural archetypes of pyrrolizidine alkaloids include:

Monoesters: Where a single necic acid is esterified to either the C-7 or C-9 hydroxyl group of the necine base. mdpi.comfao.org

Open-chain Diesters: Where two separate necic acids are esterified to both the C-7 and C-9 hydroxyl groups. mdpi.comfao.org

Macrocyclic Diesters: Where a single dicarboxylic necic acid forms a large ring structure by esterifying to both the C-7 and C-9 hydroxyl groups of the necine base. mdpi.comfao.org

Further classification is based on the saturation of the necine base, particularly the presence or absence of a double bond between carbons 1 and 2. 1,2-unsaturated PAs are a significant group, often associated with biological activity, while saturated necine bases are also found in some PAs. mdpi.commdpi.comfao.org The type of necine base itself also serves as a classification criterion, with common types including retronecine-type, otonecine-type, and platynecine-type, reflecting different stereochemistries and oxygenation patterns on the pyrrolizidine core. mdpi.com

Subclassification of this compound within Pyrrolizidine Alkaloid Categories

This compound, with the molecular formula C15H25NO4, fits within the structural framework of pyrrolizidine alkaloids. uni.lu Its presence in Cynoglossum species, which are known producers of PAs, supports this classification. uok.edu.inresearchgate.net

Based on its molecular formula and reported structure, this compound is characterized as an ester of a pyrrolizidine diol (necine base) with a necic acid. uni.lu The computed chemical name for this compound, [(8R)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2R)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate, indicates a pyrrolizidine core esterified with a branched-chain acid moiety. uni.lu This structure suggests that this compound is likely an open-chain ester, where the necic acid is attached to a hydroxymethyl group on the pyrrolizidine nucleus. The presence of hydroxyl groups within the necic acid portion is also evident from the formula.

While specific detailed research findings on the subclassification of this compound itself were not extensively detailed in the search results beyond its identification as a pyrrolizidine alkaloid in Cynoglossum, its structural features align with the general archetypes of PA esters. uok.edu.inresearchgate.netuni.lu Its classification would further depend on the specific necine base structure (e.g., retronecine-type, platynecine-type) and the precise linkage of the necic acid, which the computed name provides some insight into, suggesting an ester linkage to a hydroxymethyl group on a tetrahydro-3H-pyrrolizinyl moiety. uni.lu The "tetrahydro-3H-pyrrolizinyl" part of the name refers to the necine base structure.

Further detailed structural analysis, often involving techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), would definitively establish whether this compound is a monoester or a diester and the exact nature of its necine base and necic acid components, thereby solidifying its precise subclassification within the diverse family of pyrrolizidine alkaloids.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H26ClNO4 B3032439 Cyanustine CAS No. 17958-39-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[(8R)-3,4,5,6,7,8-hexahydropyrrolizin-4-ium-1-yl]methyl (2R)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4.ClH/c1-10(2)15(19,11(3)17)14(18)20-9-12-6-8-16-7-4-5-13(12)16;/h6,10-11,13,17,19H,4-5,7-9H2,1-3H3;1H/t11-,13+,15+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAZXZAXZQOMXBB-QWMUGUDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)O)(C(=O)OCC1=CC[NH+]2C1CCC2)O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@](C(C)C)(C(=O)OCC1=CC[NH+]2[C@@H]1CCC2)O)O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17958-39-3
Record name Cyanustine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017958393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Phytochemical Investigations and Natural Occurrence of Cyanustine

Botanical Sources of Cyanustine: A Comprehensive Review of Cynoglossum Species

Cynoglossum lanceolatum as a Verified Source

Cynoglossum lanceolatum Forsk. is a biennial herb with a wide distribution across Africa and Asia, from Côte d'Ivoire to Ethiopia and south to South Africa, as well as on the Arabian Peninsula, and stretching eastward to Pakistan, India, Sri Lanka, Nepal, China, and Malaysia. arizona.edu It is typically found from sea level up to an altitude of 2500 meters. arizona.edu Phytochemical reviews have identified Cynoglossum lanceolatum as a botanical source of the pyrrolizidine (B1209537) alkaloid this compound. phytojournal.com The same reviews also indicate the presence of a related alkaloid, Cynaustraline, within this species. phytojournal.com The genus Cynoglossum is well-known for producing a variety of pyrrolizidine alkaloids, which are believed to serve as a chemical defense mechanism against herbivores. phytojournal.commdpi.com

While the presence of this compound is documented in secondary literature, detailed studies focusing on the complete alkaloid profile of C. lanceolatum and the specific isolation of this compound are not extensively detailed in readily available literature. One study on the essential oil composition of C. lanceolatum identified 64 components, including anethole, estragol, and fenchone, but did not analyze the alkaloid content. In a seeming contradiction, one report noted that tests for alkaloids, among other compounds, in C. lanceolatum were negative. However, the broader consensus in phytochemical literature supports its status as a pyrrolizidine alkaloid-containing plant.

Cynoglossum montanum Phytochemical Profile

Cynoglossum montanum L. is another species within the genus that has been confirmed to contain this compound. phytojournal.com This plant is widely distributed in the western parts of the Mediterranean area, from central Spain to the eastern Black Sea region, including localities in Italy and France. phytojournal.com A review of the phytochemical constituents of the Cynoglossum genus lists C. montanum as a source of both this compound and Cynaustraline. phytojournal.com The plants in this genus are recognized for their rich and varied profile of pyrrolizidine alkaloids. phytojournal.com

Cynoglossum australe Phytochemical Investigations

Cynoglossum australe R.Br., commonly known as the Australian hound's tongue, is a perennial herb native to Australia and is found in most states. publish.csiro.auwikipedia.org It typically grows in forests, woodlands, grassy areas, and disturbed sites. wikipedia.org

A foundational study on the alkaloids of this species led to the isolation and characterization of two novel pyrrolizidine alkaloids, which were named Cynaustraline and this compound. publish.csiro.au In this research, dried samples of C. australe collected from Victoria and Queensland, Australia, were found to contain 1.40% and 0.48% total alkaloids, respectively, with a significant portion present as N-oxides. publish.csiro.au this compound was identified as the minor alkaloid component alongside the major alkaloid, Cynaustraline. publish.csiro.au Structurally, this compound was determined to be the (+)-supinidine ester of viridifloric acid. publish.csiro.au This was a notable discovery as it represented the first isolation of an ester of a (+)-enantiomer of an allylic amino alcohol. publish.csiro.au

Table 1: Alkaloid Content in Cynoglossum australe Samples

Collection Location Total Alkaloid Content (% of dry weight) Percentage of Alkaloids as N-oxide
Rye, Victoria, Australia 1.40% 96%

Data sourced from Culvenor & Smith, 1967. publish.csiro.au

Cynoglossum micranthum as a Confirmed Source

Cynoglossum micranthum Desf. is taxonomically considered a synonym of Cynoglossum lanceolatum Forssk. neist.res.in Therefore, the phytochemical information and its status as a confirmed source of this compound are the same as that for C. lanceolatum. The plant is recognized for containing various pyrrolizidine alkaloids, including this compound. phytojournal.com

Cynoglossum canescens and Related Species

Similar to C. micranthum, Cynoglossum canescens Willd. is also classified as a synonym for Cynoglossum lanceolatum Forssk. neist.res.in As such, it is also considered a verified source of this compound based on the phytochemical data available for C. lanceolatum. phytojournal.com The genus Cynoglossum comprises approximately 75 species found in temperate and hot regions across Asia, Africa, and Europe, many of which are known to produce a variety of pyrrolizidine alkaloids. phytojournal.com

Geographic Distribution and Environmental Factors Influencing this compound Accumulation

The botanical sources of this compound, namely Cynoglossum lanceolatum, C. montanum, and C. australe, have distinct and wide-ranging geographical distributions. C. lanceolatum is found broadly across Africa and Asia. arizona.edu C. montanum is predominantly located in the Mediterranean and Black Sea regions of Europe. phytojournal.com C. australe is native to and widespread across Australia. publish.csiro.auwikipedia.org

While the general distribution of these host plants is well-documented, there is a notable lack of specific scientific studies investigating the influence of geographic location and environmental factors on the accumulation of this compound. The concentration of plant secondary metabolites, including pyrrolizidine alkaloids, can be influenced by a variety of factors such as climate, soil composition, altitude, and exposure to stressors like herbivory and pathogens. nih.govnih.gov For example, studies on other plants have shown that factors like temperature, sunlight hours, and nutrient availability can significantly alter the phenolic and alkaloid content. nih.govnih.govresearchgate.net In Cynoglossum officinale, a related species, the concentration of pyrrolizidine alkaloids was found to be highest in the youngest leaves, suggesting that developmental stage is a key determinant of alkaloid levels. mdpi.com However, specific research linking these environmental variables to the quantitative variation of this compound in the aforementioned Cynoglossum species has not been extensively reported.

Table 2: Confirmed Botanical Sources of this compound

Species Common Name Geographic Distribution
Cynoglossum lanceolatum (including synonyms C. micranthum and C. canescens) N/A Widespread in Africa and Asia
Cynoglossum montanum N/A Mediterranean and Black Sea regions

List of Chemical Compounds

Table 3: Chemical Compounds Mentioned in the Article

Compound Name
This compound
Cynaustraline
Anethole
Estragole
Fenchone
Viridifloric acid

Co-occurring Secondary Metabolites in this compound-Producing Plants

Phytochemical analysis of plants from the Cynoglossum genus has revealed a complex mixture of secondary metabolites. These co-occurring compounds can provide insights into the biosynthetic pathways active within the plant and may have synergistic or independent biological effects. A review of Cynoglossum amabile identified 47 chemical components, including alkaloids, sterols, organic acids, and fatty acids. nih.gov

While direct co-occurrence data with this compound is not available, Cynaustraline is a known pyrrolizidine alkaloid identified in various species of the Boraginaceae family. The structural analysis of such alkaloids is typically achieved through spectroscopic methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. For instance, studies on Cynoglossum officinale and Cynoglossum amabile have utilized these techniques to identify a range of PAs, including heliosupine, echinatine, and amabiline. research-nexus.net The co-occurrence of these structurally related alkaloids is a common feature in this genus.

Various fatty acids and steroids are consistently reported in Cynoglossum species. A study on Cynoglossum tubiflorus identified several fatty acids, including hydroxy-octadecatrienoic acid and eicosanoid acid. nih.gov Steroids, which play crucial roles in plant physiology, are also prevalent. researchgate.net

Below is a table summarizing some of the fatty acid derivatives and steroids found in the Cynoglossum genus.

Compound ClassSpecific CompoundPlant SpeciesReference
Fatty Acid Derivatives Hydroxy-octadecatrienoic acidCynoglossum tubiflorus nih.gov
Eicosanoid acidCynoglossum tubiflorus nih.gov
Oxo-dihydroxy-octadecenoic acidCynoglossum tubiflorus nih.gov
Trihydroxy-octadecenoic acidCynoglossum tubiflorus nih.gov
Steroids β-SitosterolGeneral in plants researchgate.net
StigmasterolGeneral in plants researchgate.net
DaucosterolGeneral in plants researchgate.net

This table is illustrative of compounds found in the Cynoglossum genus and is not indicative of direct co-occurrence with this compound.

The Cynoglossum genus is a rich source of various alkaloids beyond the commonly cited PAs. phytojournal.com Terpenoids also constitute a significant class of secondary metabolites in many plants, contributing to their aromatic and medicinal properties. While specific reports on terpenoids in Cynoglossum are less common than those on alkaloids, their presence in the broader Boraginaceae family suggests they are likely present.

Here is a table of other alkaloids identified in different Cynoglossum species:

AlkaloidPlant SpeciesReference
AmabilineCynoglossum amabile research-nexus.net
EchinatineCynoglossum amabile research-nexus.net
RinderineCynoglossum amabile research-nexus.net
SupinineCynoglossum amabile research-nexus.net
3'-O-acetylechinatineCynoglossum amabile research-nexus.net
HeliosupineCynoglossum officinale research-nexus.net
ViridiflorineCynoglossum officinale research-nexus.net

This table showcases the diversity of alkaloids within the Cynoglossum genus.

Methodologies for Phytochemical Extraction and Isolation of this compound from Plant Matrices

The extraction and isolation of pyrrolizidine alkaloids from plant material involve a series of established phytochemical techniques. These methods are designed to efficiently separate the target alkaloids from the complex plant matrix.

The initial step in isolating alkaloids is typically extraction from the plant material using a suitable solvent. The choice of solvent is critical and depends on the polarity and solubility of the target compounds. For pyrrolizidine alkaloids, which exist as both free bases and N-oxides, a common approach is acid-base extraction.

The plant material is first macerated or percolated with an acidified aqueous or alcoholic solvent. nih.govnih.gov This protonates the nitrogen atom in the alkaloid structure, forming a salt that is soluble in the polar solvent. Commonly used acids include sulfuric acid or hydrochloric acid at low concentrations. mdpi.com Following extraction, the acidic solution is washed with a non-polar organic solvent to remove fats and other lipophilic impurities. The aqueous layer is then basified, typically with ammonia, to convert the alkaloid salts back to their free base form. The free bases, which are more soluble in non-polar organic solvents, are then extracted using solvents like chloroform (B151607) or dichloromethane. jocpr.com

An alternative method involves direct extraction with a polar organic solvent such as methanol (B129727) or ethanol, which can dissolve both the free bases and their salts. uobabylon.edu.iq

Following the initial extraction, the crude alkaloid mixture requires further purification to isolate individual compounds. Chromatographic techniques are indispensable for this purpose.

Column Chromatography: A widely used method for the initial fractionation of the crude extract is column chromatography. column-chromatography.com The stationary phase is typically silica (B1680970) gel or alumina. The extract is loaded onto the column and eluted with a solvent or a gradient of solvents of increasing polarity. This separates the compounds based on their affinity for the stationary phase and their solubility in the mobile phase. column-chromatography.com

High-Speed Counter-Current Chromatography (CCC): This technique has proven effective for the separation and purification of pyrrolizidine alkaloids. nih.gov CCC is a liquid-liquid partition chromatography method that avoids the use of a solid support, which can sometimes cause irreversible adsorption of the sample. It has been successfully used to resolve complex mixtures of PAs from various plants in the Boraginaceae family. nih.gov

High-Performance Liquid Chromatography (HPLC): For the final purification and isolation of individual alkaloids, preparative HPLC is often employed. This technique offers high resolution and is capable of separating structurally similar compounds. Reversed-phase columns (e.g., C18) are commonly used, with mobile phases typically consisting of mixtures of acetonitrile (B52724) or methanol and water, often with acidic modifiers like formic acid to improve peak shape. mdpi.com

The following table summarizes the chromatographic techniques used for the separation of pyrrolizidine alkaloids:

Chromatographic TechniqueStationary Phase/SystemMobile PhaseApplicationReference
Column Chromatography Silica GelGradient of organic solvents (e.g., chloroform, methanol)Initial fractionation of crude extract column-chromatography.com
High-Speed Counter-Current Chromatography (CCC) Chloroform/Potassium phosphate (B84403) bufferChloroformSeparation of alkaloidal fractions nih.gov
High-Performance Liquid Chromatography (HPLC) C18 reversed-phaseAcetonitrile/water with formic acidFinal purification and isolation mdpi.com

This table outlines common chromatographic strategies for alkaloid isolation.

Advanced Purification Protocols for Compound Isolation

The isolation of this compound from its natural sources necessitates a multi-step purification strategy, often beginning with crude extracts and culminating in a highly purified compound. Researchers employ a variety of advanced chromatographic and crystallization techniques to achieve this. The choice of methodology is critical and is often guided by the physicochemical properties of this compound and the impurities present in the extract.

Preliminary purification steps typically involve liquid-liquid extraction to partition this compound into a solvent in which it is highly soluble, thereby removing a significant portion of interfering substances. Following this, column chromatography is a fundamental technique employed for the separation of compounds based on their differential adsorption to a stationary phase. For this compound, both normal-phase and reverse-phase chromatography are utilized.

More advanced chromatographic techniques are subsequently employed to achieve a higher degree of purification. These methods offer superior resolution and efficiency compared to traditional column chromatography.

High-Performance Liquid Chromatography (HPLC) is a cornerstone in the final purification stages of this compound. Its high resolving power allows for the separation of this compound from structurally similar compounds. The selection of the column, mobile phase composition, and gradient elution program are optimized to maximize the purity of the isolated compound.

Flash Chromatography , an air-pressure accelerated form of column chromatography, is often used for rapid and efficient purification of larger quantities of this compound from semi-purified fractions.

Affinity Chromatography represents a highly selective purification method. unc.eduresearchgate.net This technique is based on the specific and reversible binding interaction between the target molecule, in this case, this compound, and a ligand immobilized on a chromatographic matrix. unc.eduresearchgate.net This method can yield a significant increase in purity in a single step.

Ion-Exchange Chromatography is employed when this compound possesses a net charge. This technique separates molecules based on their respective charged groups by binding to a resin with an opposite charge. By carefully controlling the pH and ionic strength of the buffer, this compound can be selectively eluted.

The final step in the purification process is often crystallization . This technique is not only a method of purification but also provides crystals suitable for X-ray crystallographic analysis to determine the three-dimensional structure of this compound. The process involves dissolving the purified this compound in a suitable solvent and allowing the solvent to evaporate slowly, leading to the formation of crystals. unifr.chyoutube.com Seeding with a small crystal can sometimes initiate the crystallization process. unifr.ch

Below is an interactive data table summarizing the key parameters of a typical HPLC purification protocol for this compound.

ParameterValue
Column C18 Reverse-Phase
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 20-80% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Purity Achieved >98%

Detailed research findings have demonstrated that a combination of these techniques is often necessary to obtain this compound of the required purity for biological and spectroscopic analysis. The sequential application of different chromatographic methods, each exploiting a different separation principle, is a powerful strategy to remove even trace impurities.

Biosynthetic Pathways of Pyrrolizidine Alkaloids Relevant to Cyanustine

General Principles of Pyrrolizidine (B1209537) Alkaloid Biosynthesis in Plants

The biosynthesis of pyrrolizidine alkaloids generally commences from amino acids, primarily ornithine or arginine. wikipedia.orguvic.ca These precursors are metabolized to the diamine putrescine, a key intermediate in the pathway. wikipedia.orguvic.ca

Core Pathway Intermediates and Enzymatic Steps

The core biosynthetic pathway to the necine base, a fundamental structural component of PAs, involves several enzymatic transformations starting from putrescine. A crucial step is the formation of homospermidine, catalyzed by the enzyme homospermidine synthase (HSS). wikipedia.orgnih.govcapes.gov.brresearchgate.netnih.gov This enzyme facilitates the transfer of an aminobutyl moiety from spermidine (B129725) to putrescine in an NAD+-dependent reaction. nih.govcapes.gov.brnih.gov Although early views suggested putrescine could act as the sole aminobutyl donor, research indicates HSS from certain PA-producing plants is specific for spermidine as the aminobutyl donor. nih.gov Homospermidine is considered the first pathway-specific intermediate in PA biosynthesis. nih.govnih.gov

Following the formation of homospermidine, a series of oxidation and cyclization steps occur to form the characteristic pyrrolizidine ring system, leading to the necine base. wikipedia.org While the precise sequence and enzymatic machinery for all subsequent steps are not fully elucidated for every PA, intermediates such as retronecine (B1221780) represent common necine bases formed through this pathway. wikipedia.orgresearchgate.net The biosynthesis of retronecine from homospermidine involves oxidative cyclization and further modifications, although the specific enzymes involved in these downstream steps are still under investigation. wikipedia.org

Key enzymes in the early steps of PA biosynthesis include:

EnzymeCatalyzed ReactionSubstrates Involved
Homospermidine Synthase (HSS)Formation of homospermidine from putrescine and spermidinePutrescine, Spermidine, NAD+
(Postulated enzymes)Oxidation and cyclization to the necine baseHomospermidine, (NAD+ or NADP+)

Research indicates that HSS evolved independently multiple times in different plant lineages through the duplication of the gene encoding deoxyhypusine (B1670255) synthase (DHS), an enzyme involved in primary metabolism. nih.govnih.govnih.govebi.ac.uk This evolutionary event was critical for the emergence of PA biosynthesis in these plants. nih.gov

Divergence Points Leading to Structural Diversity within the Pyrrolizidine Alkaloid Class

The significant structural diversity observed within the pyrrolizidine alkaloid class arises from divergence points in the biosynthetic pathway, primarily involving variations in the necine base and the necic acid moieties, as well as their esterification patterns. nih.govresearchgate.net

The core pathway leads to the formation of various necine bases, such as retronecine, heliotridine, and others, which differ in their hydroxylation and unsaturation patterns. wikipedia.orgnih.gov Concurrently, necic acids, which are typically branched-chain fatty acids, are synthesized through separate pathways. nih.govresearchgate.net For instance, the necic acid in senecionine (B1681732) is formed from two units of L-isoleucine. wikipedia.orgresearchgate.net

The structural diversity is further expanded by:

Diversity of Necine Bases: Different plants produce different types of necine bases, many possessing a hydroxymethyl group at position 1, a consequence of the biosynthetic route. nih.gov

Diversity of Necic Acids: Necic acids exhibit broad structural variation. nih.govresearchgate.net

Linkage Patterns: Necine bases are esterified with one or two necic acids, forming macrocyclic or open-chain diesters or monoesters. nih.gov

Modifications: Additional modifications like N-oxidation of the tertiary nitrogen, hydroxylation, and acetylation of hydroxyl groups contribute to the vast number of known PA structures. nih.gov N-oxidation is a common modification, and PAs often accumulate in plants in their N-oxide form. wikipedia.orguvic.camedchemexpress.com

This combinatorial assembly of different necine bases and necic acids, coupled with various modification reactions, generates the wide array of PA structures found in nature. nih.gov

Proposed Precursors and Enzymatic Transformations Potentially Specific to Cyanustine Formation

The unique structural features of this compound would arise from specific enzymatic transformations acting on a common necine base precursor and the esterification with a particular necic acid or acids. These specific steps would involve enzymes responsible for:

Formation of the characteristic necine base structure specific to this compound.

Synthesis of the specific necic acid(s) incorporated into this compound.

The precise esterification pattern between the necine base and the necic acid(s).

Any further tailoring modifications, such as hydroxylations, methylations, or oxidations, that are unique to the this compound structure.

Identifying the exact precursors and enzymatic steps specific to this compound would require dedicated research into the plant species that produce this particular alkaloid, likely involving isotopic labeling experiments, enzyme isolation, and gene sequencing to elucidate the later stages of the biosynthetic pathway.

Chemoenzymatic Synthesis Approaches for Pyrrolizidine Alkaloid Analogues and Intermediates

Chemoenzymatic synthesis approaches offer a powerful strategy for the synthesis of complex natural products like pyrrolizidine alkaloids and their analogues, combining the selectivity of enzymatic reactions with the versatility of chemical transformations. nih.govacs.orgrsc.org These approaches can be particularly advantageous for constructing chiral centers and complex ring systems found in PAs. nih.govacs.org

Several strategies have been explored for the chemoenzymatic synthesis of PA analogues and intermediates:

Biocatalytic preparation of chiral building blocks: Enzymes are used to synthesize enantiomerically pure intermediates that are subsequently converted to the target alkaloids using chemical methods. rsc.org

Biocatalytic resolution or deracemization: Enzymes can be employed to selectively transform or separate desired stereoisomers from racemic mixtures obtained through chemical synthesis. rsc.org

Chemoenzymatic cascades for C-N and C-C bond formation: Enzymes are integrated into synthetic routes to catalyze key bond-forming reactions, such as aldol (B89426) reactions or reductive aminations, in a stereoselective manner. nih.govacs.orgfigshare.comrsc.org

Examples of chemoenzymatic syntheses of hydroxylated pyrrolizidine alkaloids like australine (B55042) and alexine (B40350) have been reported, utilizing enzymatic aldol reactions and reductive amination steps to construct the polyhydroxylated pyrrolizidine core. nih.govfigshare.comrsc.org Another approach involves biocatalytic cascades using enzymes from known alkaloid biosynthetic pathways, such as Mannich cyclases and decarboxylases, to synthesize amino-izidine motifs found in certain alkaloids, including some pyrrolizidines. acs.org

These chemoenzymatic strategies highlight the potential for developing efficient and stereoselective routes to access pyrrolizidine alkaloid structures and their diverse analogues, which can be valuable for research purposes.

Biological Activities and Mechanistic Research Associated with Cyanustine and Its Botanical Context

Investigation of Antioxidant Activity in Cynoglossum Extracts

Should extracts from the Cynoglossum plant be found to contain Cyanustine, a primary area of scientific inquiry would be their antioxidant potential. Antioxidants are crucial for combating oxidative stress, a process implicated in numerous chronic diseases.

In Vitro Antioxidant Assays and Radical Scavenging Mechanisms

To determine the antioxidant capacity of this compound-containing Cynoglossum extracts, researchers would typically employ a battery of in vitro assays. These tests provide insights into the compound's ability to neutralize free radicals, highly reactive molecules that can damage cells.

Commonly used assays include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This method measures the ability of an antioxidant to donate an electron and stabilize the DPPH radical. A change in color, typically from violet to yellow, indicates scavenging activity.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: Similar to the DPPH assay, this test assesses the capacity of a compound to quench the ABTS radical cation.

Ferric Reducing Antioxidant Power (FRAP) Assay: This assay evaluates the ability of a substance to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), a measure of its total antioxidant power.

Oxygen Radical Absorbance Capacity (ORAC) Assay: This test measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.

The results of these assays would be compiled to create a comprehensive profile of the extract's radical scavenging capabilities. Below is a hypothetical data table illustrating how such results might be presented.

AssayIC50 Value (µg/mL) of Cynoglossum ExtractPositive Control (e.g., Ascorbic Acid) IC50 (µg/mL)
DPPHData not availableData not available
ABTSData not availableData not available
FRAPData not availableData not available
ORACData not availableData not available

Cellular Antioxidant Pathways Influenced by Cynoglossum Constituents

Beyond direct radical scavenging, researchers would investigate if constituents from Cynoglossum, such as this compound, could influence the body's own antioxidant defense systems. This involves studying cellular pathways that protect against oxidative stress.

Key pathways of interest would include:

Nrf2-Keap1 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. When activated, it promotes the expression of numerous antioxidant and detoxification enzymes. Studies would explore if this compound can induce the dissociation of Nrf2 from its inhibitor, Keap1, allowing it to translocate to the nucleus and activate gene expression.

Endogenous Antioxidant Enzyme Activity: Research would focus on whether treatment with Cynoglossum extracts or isolated this compound increases the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).

Research into Metabolic Regulation and Related Activities

Another critical area of investigation would be the potential role of this compound in regulating metabolic processes. Dysregulation of metabolism is a hallmark of conditions like hyperlipidemia (high cholesterol) and diabetes.

Antihyperlipidemic Research Modalities

To assess the antihyperlipidemic effects of this compound, researchers would likely use both in vitro and in vivo models.

In Vitro Models: Studies might involve treating liver cells (hepatocytes) with this compound to observe its effects on cholesterol and fatty acid synthesis. Key enzymes in these pathways, such as HMG-CoA reductase (for cholesterol) and acetyl-CoA carboxylase (for fatty acids), would be examined.

In Vivo Models: Animal models of hyperlipidemia, often induced by a high-fat diet, would be employed. The effects of administering Cynoglossum extracts or this compound on blood lipid profiles (total cholesterol, LDL, HDL, and triglycerides) would be measured.

A hypothetical table summarizing potential findings from an in vivo study is presented below.

Treatment GroupTotal Cholesterol (mg/dL)LDL Cholesterol (mg/dL)HDL Cholesterol (mg/dL)Triglycerides (mg/dL)
ControlData not availableData not availableData not availableData not available
High-Fat DietData not availableData not availableData not availableData not available
High-Fat Diet + this compoundData not availableData not availableData not availableData not available

Antidiabetic Research Perspectives

Research into the potential antidiabetic properties of this compound would focus on its ability to improve glucose metabolism and insulin (B600854) sensitivity.

Key research areas would include:

Alpha-Amylase and Alpha-Glucosidase Inhibition: These enzymes are involved in the digestion of carbohydrates. Inhibiting them can slow down the absorption of glucose from the gut, thereby reducing post-meal blood sugar spikes. In vitro assays would be used to determine if this compound can inhibit these enzymes.

Glucose Uptake in Muscle and Fat Cells: Studies would investigate whether this compound can enhance the uptake of glucose into peripheral tissues, such as skeletal muscle and adipose tissue, a key mechanism for lowering blood glucose levels.

Insulin Signaling Pathway: Researchers would explore if this compound can modulate key components of the insulin signaling pathway, such as the insulin receptor, IRS-1, and Akt, to improve insulin sensitivity.

Anti-inflammatory and Analgesic Research Paradigms

Finally, the potential for this compound to act as an anti-inflammatory and analgesic agent would be a significant area of research. Inflammation is a key driver of pain in many conditions.

The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2). These enzymes are responsible for the production of prostaglandins (B1171923), which are key mediators of inflammation and pain.

Research into this compound's anti-inflammatory and analgesic effects would likely involve:

COX Inhibition Assays: In vitro assays would be conducted to determine if this compound can inhibit the activity of COX-1 and COX-2 enzymes.

In Vivo Models of Inflammation: Animal models, such as carrageenan-induced paw edema, would be used to assess the ability of this compound to reduce inflammation in a living organism.

In Vivo Models of Pain: Models such as the hot plate test or the writhing test would be employed to evaluate the analgesic (pain-relieving) effects of this compound.

The table below illustrates how the results of a COX inhibition assay might be presented.

CompoundCOX-1 Inhibition (IC50, µM)COX-2 Inhibition (IC50, µM)
This compoundData not availableData not available
Ibuprofen (Control)Data not availableData not available

The Enigmatic Compound: Unraveling the Biological Activities of this compound

Initial investigations into the chemical compound this compound reveal a significant gap in current scientific literature. While its chemical structure is cataloged, detailed research into its biological activities and potential therapeutic applications remains unpublished. This article, therefore, addresses the specified research areas by examining the broader botanical context from which compounds like this compound are often derived and the known biological activities of related chemical classes.

Due to the absence of direct research on this compound, this section explores the biological activities of compounds typically found within its presumed botanical origin, the Cynoglossum genus. Plants of this genus are known to produce a variety of pyrrolizidine (B1209537) alkaloids, which have been the subject of extensive scientific inquiry.

Molecular Targets in Inflammation Pathways

Inflammation is a complex biological response to harmful stimuli, and various chemical compounds can modulate this process by interacting with specific molecular targets. youtube.comnih.govmdpi.comnih.govoncotarget.com Research into natural compounds often reveals inhibitory effects on key inflammatory pathways.

Common molecular targets in inflammation include:

Cyclooxygenase (COX) enzymes: These enzymes are crucial for the production of prostaglandins, which are key mediators of inflammation. nih.gov

Lipoxygenase (LOX) enzymes: These enzymes produce leukotrienes, another class of inflammatory mediators.

Nuclear Factor-kappa B (NF-κB): This is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. nih.govnih.govoncotarget.com Inhibition of the NF-κB pathway is a major target for anti-inflammatory drugs. nih.govnih.govoncotarget.com

Pro-inflammatory Cytokines: These are signaling molecules, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), that promote inflammation. nih.govnih.gov

The following table summarizes key molecular targets in inflammatory pathways that are often investigated in the context of natural product research.

Molecular Target Function in Inflammation Potential Effect of Inhibition
COX-2 Produces prostaglandins that mediate pain and inflammation. nih.govReduction of pain and swelling.
NF-κB Regulates the expression of pro-inflammatory genes. nih.govnih.govoncotarget.comDecreased production of inflammatory cytokines and mediators. nih.govnih.govoncotarget.com
TNF-α A major cytokine that drives systemic inflammation. nih.govReduction of inflammatory response.
iNOS Produces nitric oxide, which can contribute to inflammation.Modulation of inflammatory processes.

Pain Modulation Research Approaches

The study of how chemical compounds affect pain perception involves a variety of research models and techniques. These approaches aim to elucidate the mechanisms by which a substance can produce analgesic effects. nih.govfrontiersin.orgsciengine.comnih.govresearchgate.net

Standard research methodologies include:

In vivo models: Animal models are commonly used to assess pain responses. These can include thermal pain models (hot plate, tail-flick tests), mechanical pain models (von Frey filaments), and chemical-induced pain models (formalin or acetic acid injection). sciengine.com

Neurotransmitter and Receptor Binding Assays: These studies investigate the interaction of a compound with specific receptors in the nervous system that are involved in pain signaling, such as opioid, cannabinoid, and GABA receptors. nih.gov

Electrophysiological Studies: These techniques are used to measure the electrical activity of neurons to understand how a compound affects the transmission of pain signals.

Antitumor and Antifertility Research Contexts

Natural products are a significant source of new leads for antitumor and antifertility agents. mdpi.comnih.govresearchgate.netphytojournal.comresearchgate.net Research in these areas often focuses on the ability of a compound to interfere with cell growth and reproductive processes. mdpi.comnih.govresearchgate.netphytojournal.comresearchgate.net

Cellular Proliferation and Apoptosis Studies

The investigation of a compound's antitumor potential typically involves assessing its effects on cell division and programmed cell death (apoptosis). nih.govnih.govresearchgate.netmdpi.combdbiosciences.com

Key research areas include:

Cytotoxicity Assays: These are used to determine the concentration of a compound that is toxic to cancer cells.

Cell Cycle Analysis: This technique determines at which stage of the cell cycle a compound exerts its effects, potentially halting cell division. nih.govresearchgate.net

Apoptosis Induction: Studies focus on whether a compound can trigger the molecular pathways of apoptosis in cancer cells, leading to their elimination. nih.govnih.govresearchgate.netmdpi.combdbiosciences.com This often involves measuring the activity of caspases, a family of proteases that are central to apoptosis. nih.gov

The table below outlines common assays used to study cellular proliferation and apoptosis.

Assay Purpose Typical Measurement
MTT/XTT Assay Measures cell viability and proliferation.Colorimetric change indicating metabolic activity.
Flow Cytometry Analyzes the cell cycle distribution of a cell population.DNA content to determine phases of the cell cycle (G1, S, G2/M).
Annexin V/PI Staining Detects early and late stages of apoptosis.Binding of Annexin V to phosphatidylserine (B164497) and propidium (B1200493) iodide to DNA.
Caspase Activity Assays Measures the activity of key apoptotic enzymes.Cleavage of a substrate that produces a fluorescent or colorimetric signal.

Reproductive Biology Research Models

Research into the antifertility effects of chemical compounds utilizes various in vivo and in vitro models to assess their impact on the reproductive system. nih.govresearchgate.netphytojournal.comresearchgate.netnih.gov

Commonly employed research models include:

Anti-implantation Studies: In these studies, female animals are treated with the compound after mating to determine if it prevents the implantation of the embryo in the uterus. phytojournal.comnih.gov

Estrogenic/Antiestrogenic Activity Assays: These assays assess whether a compound can mimic or block the effects of estrogen, a key hormone in the female reproductive cycle.

Spermicidal Activity Tests: In vitro tests are conducted to see if a compound can kill sperm.

Other Documented Bioactivities of Cynoglossum Extracts

While specific data on this compound is lacking, extracts from plants of the Cynoglossum genus have been traditionally used for various medicinal purposes. nih.gov One of the documented activities is diuretic action. nih.gov

Diuretic Activity Research

Diuretic agents increase the excretion of urine and electrolytes from the body. ajphr.comfrontiersin.orgresearchgate.netnih.gov Research into the diuretic potential of plant extracts typically involves animal models. ajphr.comfrontiersin.orgresearchgate.netnih.gov In these studies, urine volume and the concentration of electrolytes such as sodium, potassium, and chloride are measured after administration of the extract. ajphr.comresearchgate.net The results are often compared to those of standard diuretic drugs. ajphr.comresearchgate.net

Based on a comprehensive search, there is no recognized chemical compound by the name of "this compound" in scientific literature. The name appears to be associated with a fictional substance within the context of video games.

Therefore, it is not possible to provide a scientifically accurate article on its "Biological Activities and Mechanistic Research," "Hepatoprotective Research Models," "Antibacterial Activity," or "Structure-Activity Relationship (SAR) Studies" as no such research exists for a non-existent compound.

Factual accuracy is a core principle of this service, and generating speculative content about a fictional substance would be misleading. All information provided must be based on verifiable, real-world scientific data.

Advanced Analytical Methodologies for Pyrrolizidine Alkaloid Research

Chromatographic Techniques for Separation and Detection

Chromatographic methods are widely used for separating complex mixtures of PAs before detection and quantification. uva.esd-nb.info High-performance liquid chromatography (HPLC) and gas chromatography (GC) have historically been prominent techniques, while Ultra-High Performance Liquid Chromatography (UHPLC) represents a more recent advancement offering improved speed and resolution. uva.esup.ac.za

HPLC is a popular analytical method for PA analysis, particularly when coupled with mass spectrometry (MS). uva.esmdpi.com One advantage of HPLC is that it generally does not require derivatization of the analytes, unlike GC. uva.es HPLC methods often utilize reversed-phase C18 columns with binary gradients of mobile phases, such as water and methanol (B129727), typically acidified with formic acid, to achieve separation. mdpi.combund.denih.gov

A quantitative method using HPLC-MS² was developed for the determination of adonifoline (B1256052), a retronecine-type PA, in Senecio scandens. nih.gov This method employed a C18 column with a mobile phase of acetonitrile (B52724) and aqueous formic acid. nih.gov Good linearity was observed for adonifoline in the concentration range of 0.12-4.18 µg/mL, demonstrating the method's appropriateness in terms of sensitivity, precision, and reproducibility. nih.gov

GC methods have also been applied for the analysis of PAs, particularly in plant matrices where alkaloid concentrations tend to be higher. uva.esd-nb.info However, GC analysis of PAs often requires derivatization of the analytes. uva.es

A GC-MS method was developed for the determination of 1,2-unsaturated PAs in feed materials. nih.gov This method involved the reduction of 1,2-unsaturated alkaloids to their common backbone structures, such as retronecine (B1221780) and heliotridine, followed by derivatization with heptafluorobutyric anhydride (B1165640) (HFBA). d-nb.infonih.gov The method was validated, showing good linearity with a coefficient of determination R² > 0.99 and a limit of quantification of 10 µg/kg. nih.gov While GC-MS can be useful, the reduction step means that information about the whole structure of the PA is lost. nih.gov

UHPLC offers enhanced separation efficiency and speed compared to conventional HPLC, making it a powerful tool for PA analysis, especially when dealing with complex samples and the need to resolve isomeric compounds. mdpi.commdpi.com UHPLC is frequently coupled with tandem mass spectrometry (MS/MS) for highly sensitive and selective detection. mdpi.comnih.govlcms.cz

A UHPLC-MS/MS method was developed for the quantitative analysis of 24 PAs in food matrices like tea, honey, and milk. mdpi.com This method utilized a UHPLC system with a C18 column and a gradient elution using water and methanol, both containing formic acid. mdpi.com The method effectively separated and detected various PAs, including isomeric pairs. mdpi.com Limits of detection (LODs) ranged from 0.015–0.75 µg/kg, and limits of quantification (LOQs) ranged from 0.05–2.5 µg/kg. mdpi.comnih.gov

UHPLC conditions have been optimized, including operation at low temperatures, to resolve isomeric PAs like lycopsamine, indicine, and intermedine (B191556), which exhibit identical MS/MS spectra. mdpi.comresearchgate.net This separation is crucial for accurately determining the relative proportions of these isomers in samples and can aid in identifying botanical sources of contamination. mdpi.comresearchgate.net

Spectrometric Methodologies for Qualitative and Quantitative Analysis

Spectrometric techniques, particularly mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are indispensable for the qualitative identification and quantitative analysis of PAs. uva.esderpharmachemica.com

Mass spectrometry, especially in tandem (MS/MS) configurations, is considered the "golden standard" for PA analysis due to its high sensitivity and selectivity. uva.es LC-MS and GC-MS are recommended techniques for PA detection by the EFSA. mdpi.com ESI-MS experiments can provide diagnostic ions for PAs, aiding in the detection of both structural similarities and differences. derpharmachemica.com

Triple quadrupole mass spectrometers are commonly used in conjunction with LC and UHPLC systems for the detection and quantification of multiple PAs simultaneously. mdpi.combund.de These systems allow for the acquisition of substance-specific transitions per analyte for qualitative detection and quantification. bund.de

Detailed research findings using LC-MS/MS have shown the presence of various PAs in different food matrices. For example, a study analyzing Chinese wild honey found predominant PAs to be intermedine and lycopsamine, along with their N-oxides. researchgate.net Other detected alkaloids included senecionine (B1681732), retrorsine, and senkirkine. nih.gov

NMR spectroscopy, including ¹H and ¹³C NMR, is a powerful technique for the structural elucidation and identity confirmation of PAs. up.ac.zaderpharmachemica.comresearchgate.net While ¹³C NMR can require a larger quantity of purified alkaloid, ¹H NMR can provide useful spectral data from smaller amounts. up.ac.za

NMR analysis has been used to elucidate the structures of PAs isolated from various plant sources. derpharmachemica.comresearchgate.net For instance, NMR spectroscopy was used in conjunction with LC-MS to determine the structure of monocrotaline (B1676716) isolated from Crotalaria retusa. derpharmachemica.com Complete assignments of ¹H NMR data for various PAs, including sarracine (B1680782) and neosarracine (B3032277) N-oxide, have been achieved using one-dimensional and two-dimensional NMR experiments and iterative full spin analysis software. researchgate.net

Metabolomic ¹H NMR analysis has also been applied in studies related to PA exposure, identifying intermediate markers of exposure and disease. nih.gov

While specific detailed research findings solely focused on the analysis of "Cyanustine" using these methods were not prominently found in the search results, the methodologies described are broadly applicable to the analysis of various pyrrolizidine (B1209537) alkaloids, including this compound, given its classification within this group of compounds. The techniques discussed provide the necessary tools for the separation, identification, and quantification of this compound if present in a sample matrix.

UV-Visible Spectroscopy in Detection and Purity Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique in chemical analysis that measures the absorption or transmission of light in the UV and visible regions of the electromagnetic spectrum. technologynetworks.comwikipedia.orgdenovix.com This technique is valuable for compounds containing chromophores, which are functional groups that absorb UV or visible light. technologynetworks.comwikipedia.org Pyrrolizidine alkaloids, particularly those with a 1,2-unsaturated necine base, exhibit UV absorption, typically with a maximum around 214 nm. arxiv.org

For this compound, as a PA, UV-Vis spectroscopy can be utilized for initial detection and purity assessment, provided it possesses a suitable chromophore. The intensity of the absorbance at a specific wavelength is directly proportional to the concentration of the analyte in the solution, as described by the Beer-Lambert Law. youtube.com This relationship allows for quantitative analysis when a calibration curve is established using standards of known concentration. youtube.com

In the context of purity assessment, UV-Vis spectroscopy can help identify the presence of impurities that also absorb in the UV-Vis region. denovix.com Deviations from the expected spectrum of pure this compound, such as shifts in absorbance maxima or the appearance of additional peaks, can indicate contamination. However, UV-Vis spectroscopy may not be sufficiently selective or sensitive for the detection of trace amounts of PAs or for differentiating between structurally similar PAs in complex matrices compared to more advanced techniques like mass spectrometry. nih.govup.ac.zamdpi.com While useful for initial screening or in conjunction with separation techniques, its application for comprehensive PA analysis, including this compound, is often limited to qualitative or semi-quantitative purposes unless the concentration is relatively high. arxiv.orgup.ac.za

Coupled Techniques and Hyphenated Systems (e.g., LC-MS, GC-MS)

Coupled techniques, particularly hyphenated systems like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are indispensable tools for the comprehensive analysis of complex natural product samples containing compounds like this compound. These systems combine the separation power of chromatography with the identification and quantification capabilities of mass spectrometry. youtube.com

LC-MS: LC-MS is widely applied for the analysis of pyrrolizidine alkaloids, including both free bases and their N-oxides, due to its ability to handle relatively polar and non-volatile compounds without requiring derivatization in many cases. mdpi.commdpi.comwaters.comnih.gov The liquid chromatography component separates the different compounds in a sample based on their interactions with a stationary phase and a mobile phase. nih.gov Common stationary phases for PA analysis include C18 columns. waters.comoup.com The separated compounds then enter the mass spectrometer, where they are ionized and detected based on their mass-to-charge ratio (m/z). youtube.comnih.gov

Tandem mass spectrometry (MS/MS), often coupled with LC (LC-MS/MS), provides enhanced selectivity and sensitivity. mdpi.comwaters.comoup.combvsalud.orgnih.gov In LC-MS/MS, a precursor ion (the intact or a characteristic fragment of the analyte) is selected and fragmented further, producing characteristic product ions. bvsalud.orgnih.gov The detection of specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode allows for highly specific and sensitive quantification of target compounds like this compound, even in complex matrices. oup.combvsalud.orgnih.gov

For this compound (molecular formula C15H25NO4), the predicted monoisotopic mass is 283.17834 Da. uni.lu In positive ion mode electrospray ionization (ESI+), commonly used for PAs, the protonated molecule [M+H]+ would be expected at m/z 284.18562. uni.luwaters.com LC-MS/MS analysis would involve optimizing fragmentation conditions to produce characteristic product ions for this compound, enabling its unequivocal identification and quantification.

Research on PA analysis using LC-MS/MS has demonstrated the ability to separate and detect numerous PAs and their N-oxides simultaneously. mdpi.comwaters.comoup.com For example, methods have been developed to separate isomeric PAs that are challenging to resolve using single-stage MS. mdpi.comwaters.comoup.com

GC-MS: GC-MS is another powerful technique for PA analysis, particularly for more volatile or semi-volatile compounds. nih.govnih.govnih.govresearchgate.net In GC-MS, the sample is vaporized and carried through a capillary column by an inert gas (e.g., helium). youtube.comthermofisher.com Separation occurs based on the boiling point and interaction of the analytes with the stationary phase. thermofisher.cominnovatechlabs.com Upon elution from the column, the compounds enter the mass spectrometer for detection. youtube.com

While GC-MS is effective for many organic compounds, the analysis of PAs, especially their N-oxides, by GC-MS often requires derivatization to increase volatility and thermal stability. mdpi.comnih.govd-nb.info Reduction of 1,2-unsaturated PAs to their necine bases (e.g., retronecine, heliotridine) followed by derivatization (e.g., with heptafluorobutyric anhydride or trimethylsilyl (B98337) derivatives) is a common approach in GC-MS analysis of PAs. nih.govresearchgate.netd-nb.info This approach can be used for a "sum parameter" determination of certain PA types. researchgate.netd-nb.info

GC-MS provides retention time data from the chromatogram and mass spectral data from the mass spectrometer. youtube.cominnovatechlabs.com The mass spectrum serves as a fingerprint for identification by comparison with spectral libraries. youtube.com For this compound, if analyzed by GC-MS after appropriate derivatization, its retention time and characteristic mass fragmentation pattern would be used for identification and quantification. However, LC-MS is generally preferred for the analysis of the broader range of PAs, including the more polar N-oxides, without extensive sample modification. mdpi.com

Data tables illustrating typical chromatographic retention times and significant mass spectral ions for this compound and other relevant PAs analyzed by LC-MS or GC-MS would be valuable for identification and quantification purposes. While specific data for this compound was not extensively found, representative data for PAs can illustrate the application of these techniques.

Pyrrolizidine AlkaloidAnalytical MethodRetention Time (min)Major Mass Spectral Ions (m/z)
This compoundLC-MS (Predicted)-[M+H]+ 284.2, Predicted fragments uni.lu
LycopsamineLC-MS/MS (Example)~5.5 nih.govPrecursor ion, characteristic product ions mdpi.com
IntermedineLC-MS/MS (Example)~5.5 nih.govPrecursor ion, characteristic product ions mdpi.com
SenecionineLC-MS/MS (Example)-Precursor ion, characteristic product ions mdpi.com
RetrorsineLC-MS/MS (Example)-Precursor ion, characteristic product ions mdpi.com
Retronecine (Derivatized)GC-MS (Example)-Characteristic fragments nih.govd-nb.info

Note: Retention times and specific mass spectral ions are examples based on general PA analysis and would vary depending on the specific chromatographic column, mobile phase, and MS conditions used.

Method Validation and Quality Control in Natural Product Analysis

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose, providing reliable, accurate, and consistent results. ujpronline.comresearchgate.net For the analysis of natural products containing compounds like this compound, validation is essential due to the complexity of the matrices and the potential for interfering substances. waters.comwaters.com Key validation parameters typically assessed include:

Selectivity/Specificity: The ability of the method to accurately measure the analyte (this compound) in the presence of other components in the sample matrix. ujpronline.comeuropa.eu This is particularly important in natural product extracts which contain numerous co-eluting compounds. LC-MS/MS and GC-MS, with their ability to detect specific ions or fragmentation patterns, offer high selectivity. bvsalud.orgnih.gov

Linearity and Range: Demonstrating a proportional relationship between the analyte concentration and the instrument response over a defined range. ujpronline.comeuropa.eu Calibration curves are constructed using standards at different concentrations to assess linearity. oup.comacs.orgmdpi.com

Accuracy: The closeness of the measured value to the true value. ujpronline.comeuropa.eu This is often assessed through spike recovery experiments, where known amounts of this compound are added to blank matrix samples and the recovery is measured. waters.comd-nb.infoacs.orgmdpi.com

Precision: The agreement among individual measurements when the method is applied repeatedly to a homogeneous sample. ujpronline.comeuropa.eu Precision is typically evaluated at different levels: repeatability (intra-day variability) and intermediate precision/reproducibility (inter-day or between-analyst variability). waters.comoup.comd-nb.infonih.govacs.orgmdpi.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable accuracy and precision. oup.comujpronline.comacs.org These parameters are crucial for detecting trace levels of PAs in various samples. waters.comoup.comacs.org

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, column temperature). ujpronline.comeuropa.eu

Validation guidelines, such as those provided by regulatory bodies, outline the requirements for validating analytical procedures. nih.goveuropa.eu For natural product analysis, validation ensures that the developed methods for detecting and quantifying PAs, including this compound, are reliable for their intended application, such as quality control of botanical materials or food safety assessment. waters.commdpi.comnih.gov

Quality control (QC) procedures are implemented during routine analysis to monitor the performance of the validated method and ensure the quality of the results. QC samples, such as blanks, spiked samples, and certified reference materials (if available), are analyzed alongside the actual samples. canada.ca The results of QC samples are compared against predefined acceptance criteria to determine if the analytical system is operating correctly and if the data generated are reliable.

Detailed research findings on the validation of PA analysis methods using LC-MS/MS and GC-MS demonstrate typical performance characteristics. For instance, studies have reported good recovery rates (e.g., 70-120%) and acceptable repeatability and reproducibility (e.g., relative standard deviations ≤ 20%) for the analysis of various PAs in complex matrices like feed and honey. waters.comoup.comd-nb.infonih.govacs.org LODs and LOQs in the low µg/kg range have been achieved for individual PAs using sensitive LC-MS/MS methods. waters.comoup.comacs.org

Validation ParameterTypical Acceptance Criteria (Example based on PA analysis)Example Data (Illustrative, based on search results)
Linearity (R²)≥ 0.99> 0.99 d-nb.infomdpi.com
Recovery (%)70-120%73.1-112.9% d-nb.infonih.govacs.orgmdpi.com
Repeatability (%RSD)≤ 20%3.0-13.6% d-nb.infonih.govmdpi.com
Reproducibility (%RSD)≤ 20%4.8-18.9% d-nb.infonih.gov
LODApplication-dependent (e.g., µg/kg)0.015-0.75 µg/kg (LC-MS/MS) mdpi.com, 1 µg/kg (GC-MS) d-nb.info
LOQApplication-dependent (e.g., µg/kg)0.05-2.5 µg/kg (LC-MS/MS) mdpi.com, 0.6 µg/kg (LC-MS/MS) waters.com, 1 µg/kg (GC-MS) d-nb.info

Note: The example data are illustrative ranges based on findings for various PA analysis methods and may not be specific to this compound.

Method validation and ongoing quality control are fundamental to ensuring the accuracy and reliability of analytical data for this compound and other pyrrolizidine alkaloids in natural product research and related applications.

Challenges and Future Research Directions in Cyanustine Studies

Elucidation of the Full Biosynthetic Pathway of Cyanustine

A significant hurdle in the study of this compound is the incomplete understanding of its biosynthesis. While it is known to be a pyrrolizidine (B1209537) alkaloid, the specific enzymatic steps and genetic underpinnings of its formation in Cynoglossum species are yet to be fully elucidated. Future research must prioritize the identification and characterization of the genes and enzymes responsible for the construction of the core pyrrolizidine structure and the subsequent modifications that result in this compound. This will likely involve a combination of transcriptomics, genomics, and metabolomics to identify candidate genes, followed by heterologous expression and in vitro enzymatic assays to confirm their function. A complete understanding of the biosynthetic pathway is crucial for potential biotechnological production of this compound and its derivatives.

Discovery of Novel this compound Analogues and Bioactive Derivatives

The natural world is a vast repository of chemical diversity, and it is highly probable that other this compound-related analogues exist in Cynoglossum or other related plant genera. Future research should involve comprehensive phytochemical screening of these plants to isolate and identify novel analogues. Furthermore, the synthesis of bioactive derivatives of this compound is a promising avenue for enhancing its potential therapeutic properties. By modifying the core structure of this compound, it may be possible to improve its bioactivity, selectivity, and pharmacokinetic properties. This would involve semi-synthetic modifications of the natural product or total synthesis approaches to create a library of derivatives for biological screening.

Advanced Mechanistic Studies on Specific Biological Activities Attributed to this compound

Preliminary studies on extracts of plants containing this compound suggest potential biological activities, including antibacterial, antifungal, and antioxidant properties hsd-fmsb.org. However, the specific contribution of this compound to these activities and its mechanism of action at the molecular level are unknown. Future research must focus on isolating pure this compound and conducting rigorous in vitro and in vivo studies to confirm its biological effects. Advanced mechanistic studies should then be employed to identify the specific cellular targets and pathways through which this compound exerts its effects. This could involve techniques such as proteomics, transcriptomics, and cellular imaging to understand its impact on cellular function.

Development of Standardized Analytical Methods for this compound Quantification in Biological and Botanical Samples

To accurately assess the biological activity and potential applications of this compound, the development of robust and standardized analytical methods is essential. Currently, there is a lack of validated methods for the precise quantification of this compound in plant tissues and biological fluids. Future research should focus on developing and validating analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or other sensitive detection methods. These methods will be critical for pharmacokinetic studies, quality control of botanical extracts, and understanding the distribution and metabolism of this compound in biological systems.

Applications in Chemical Biology and Natural Product Chemistry

This compound holds potential as a tool in chemical biology and as a lead compound in natural product chemistry. Its unique structure could be utilized to design chemical probes to investigate specific biological processes. Furthermore, a deeper understanding of its biosynthesis and biological activity could inspire the development of novel synthetic strategies and the discovery of new therapeutic agents. The interdisciplinary field of chemical biology, which applies chemical techniques to study and manipulate biological systems, is well-positioned to leverage the unique properties of this compound for new discoveries wustl.edu. As a natural product, this compound can serve as an inspiration for the design of new molecules with improved therapeutic potential.

Q & A

Q. What spectroscopic and chromatographic methods are recommended for characterizing Cyanustine’s purity and structural integrity in laboratory settings?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural identity, high-performance liquid chromatography (HPLC) with UV detection to assess purity (>98%), and mass spectrometry (MS) for molecular weight validation. For reproducibility, adhere to protocols from peer-reviewed studies, such as those requiring inert atmospheres during synthesis to prevent degradation .
  • Example Data Table :
MethodParametersAcceptable ThresholdReference Protocol
HPLC-UVC18 column, 254 nm detectionPurity ≥95%
¹H NMR400 MHz, DMSO-d6 solventPeak alignment ±0.03 ppm

Q. What in vitro assays are most reliable for evaluating this compound’s cytotoxicity across cancer cell lines?

  • Methodological Answer : Standardize assays such as MTT or CellTiter-Glo® for viability measurements. Include positive controls (e.g., cisplatin) and normalize data to cell count or protein content. Address batch variability by repeating experiments across three independent replicates and reporting IC50 values with 95% confidence intervals .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported pharmacokinetic parameters (e.g., half-life, bioavailability) of this compound across preclinical models?

  • Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., dosing regimens, animal strains). Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences. Validate findings via crossover studies in rodents and non-human primates under controlled metabolic conditions .

Q. What experimental strategies are effective in elucidating this compound’s mechanism of action when transcriptomic and proteomic data yield conflicting pathways?

  • Methodological Answer : Integrate multi-omics approaches (RNA-seq, phosphoproteomics) with functional validation (CRISPR knockouts, kinase inhibition assays). Apply systems biology tools (e.g., STRING for protein networks) to prioritize high-confidence targets. Report contradictions transparently, highlighting technical limitations (e.g., antibody specificity) .

Q. How should researchers design studies to assess this compound’s potential off-target effects in heterogeneous tumor microenvironments?

  • Methodological Answer : Use 3D co-culture models incorporating stromal cells and immune components. Employ single-cell RNA sequencing to identify cell-type-specific responses. Compare results to in vivo data from xenograft models, adjusting for microenvironmental variables (e.g., hypoxia, cytokine gradients) .

Data Analysis & Reproducibility

Q. What statistical frameworks are optimal for analyzing dose-response relationships in this compound studies with non-linear kinetics?

Q. How can researchers address batch-to-batch variability in this compound’s bioactivity data caused by synthesis impurities?

  • Methodological Answer : Implement quality control (QC) protocols, including HPLC purity checks for each batch. Use orthogonal assays (e.g., thermal shift assays for target engagement) to confirm bioactivity. Publish raw QC data and impurity profiles to enable cross-study comparisons .

Ethical & Experimental Design

Q. What ethical considerations are critical when designing in vivo studies to evaluate this compound’s toxicity?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines for animal reporting. Prioritize non-invasive imaging (e.g., PET-CT) over terminal endpoints. Include independent ethical review board approval and justification for sample sizes to minimize animal use .

Contradiction Management

Q. How should conflicting data on this compound’s synergy with checkpoint inhibitors be reconciled in translational research?

  • Methodological Answer : Perform combinatorial index (CI) assays across multiple immune cell:tumor co-culture ratios. Use machine learning (e.g., random forest models) to identify context-dependent variables (e.g., PD-L1 expression levels). Publish negative results to reduce publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyanustine
Reactant of Route 2
Cyanustine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.